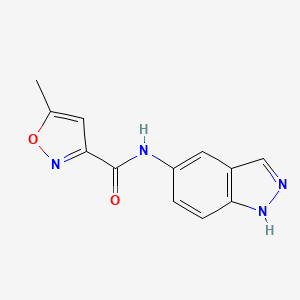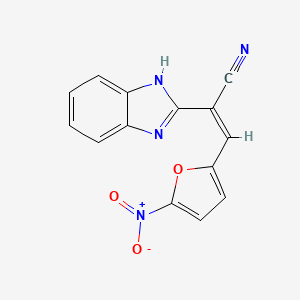![molecular formula C18H20N2O2S B5354034 2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5354034.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-anilino-2-oxoethyl)thio]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as ANOATE and is used in various studies to investigate its potential as a therapeutic agent. ANOATE has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of ANOATE is not fully understood. However, it has been suggested that ANOATE may exert its effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. ANOATE has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
ANOATE has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress, improve cognitive function, and enhance neuronal survival. ANOATE has also been shown to have a protective effect on the blood-brain barrier, which may have implications for the treatment of various neurological diseases.
実験室実験の利点と制限
ANOATE has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. ANOATE has also been shown to have low toxicity, making it a safe option for use in cell culture and animal studies. However, ANOATE has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
将来の方向性
There are several future directions for research on ANOATE. One area of interest is the potential use of ANOATE as a therapeutic agent for neurological diseases. Further studies are needed to investigate the efficacy of ANOATE in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of ANOATE need to be further elucidated.
Another area of interest is the development of new synthetic analogs of ANOATE. These analogs may have improved solubility and stability, as well as enhanced therapeutic efficacy. Finally, the use of ANOATE in combination with other therapeutic agents may also be investigated, as it may have synergistic effects with other compounds.
Conclusion:
In conclusion, ANOATE is a synthetic compound that has been developed for scientific research purposes. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research. ANOATE has several advantages for use in lab experiments, but also has limitations in terms of its solubility and stability. Future research on ANOATE may focus on its potential as a therapeutic agent for neurological diseases, the development of new synthetic analogs, and the use of ANOATE in combination with other therapeutic agents.
合成法
The synthesis of ANOATE involves the reaction of 2-anilino-2-oxoethylthioacetamide with 2,6-dimethylphenylacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The synthesis of ANOATE has been described in detail in several scientific publications.
科学的研究の応用
ANOATE has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. ANOATE has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-7-6-8-14(2)18(13)20-17(22)12-23-11-16(21)19-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKTVIOJWBWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)
![methyl [3-oxo-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-yl]acetate](/img/structure/B5353959.png)
![5-[(2-phenylethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5353971.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)

![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5354010.png)

![2-cyclohexyl-5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5354021.png)

![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354037.png)
![5-({[(1S*,3R*)-3-aminocyclopentyl]carbonyl}amino)-N,N-dimethyl-1-benzothiophene-2-carboxamide](/img/structure/B5354038.png)
![1-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5354042.png)
